molecular formula C13H19NO2 B2548792 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid CAS No. 1249521-49-0

2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid

Cat. No.: B2548792
CAS No.: 1249521-49-0
M. Wt: 221.3
InChI Key: XXNDUIXDKVSOHW-UHFFFAOYSA-N
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Description

2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a cyclohexyl ring substituted with a pyrrole moiety and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclohexyl Substitution: The pyrrole ring is then alkylated with a cyclohexylmethyl halide under basic conditions to form the intermediate compound.

    Acetic Acid Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Alcohol derivatives of the acetic acid moiety.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}propionic acid
  • 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}butyric acid

Comparison:

  • Structural Differences: The main difference lies in the length of the carbon chain attached to the acetic acid moiety.
  • Unique Features: 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid is unique due to its specific combination of a pyrrole ring and a cyclohexyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12(16)10-13(6-2-1-3-7-13)11-14-8-4-5-9-14/h4-5,8-9H,1-3,6-7,10-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNDUIXDKVSOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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